molecular formula C14H11NO4S B1517164 4-(Benzylsulfanyl)-3-nitrobenzoic acid CAS No. 82964-59-8

4-(Benzylsulfanyl)-3-nitrobenzoic acid

Cat. No.: B1517164
CAS No.: 82964-59-8
M. Wt: 289.31 g/mol
InChI Key: MVMJKMPQPHNZEF-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-3-nitrobenzoic acid is a nitroaromatic compound featuring a benzylsulfanyl (–S–CH₂C₆H₅) substituent at the 4-position and a nitro (–NO₂) group at the 3-position of the benzoic acid core. Nitroaromatic compounds are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity. The benzylsulfanyl group likely enhances lipophilicity, influencing solubility and biological interactions .

Properties

IUPAC Name

4-benzylsulfanyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c16-14(17)11-6-7-13(12(8-11)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMJKMPQPHNZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Benzylsulfanyl)-3-nitrobenzoic acid (C14H11NO4S) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-(Benzylsulfanyl)-3-nitrobenzoic acid
  • Molecular Formula : C14H11NO4S
  • CAS Number : 82964-59-8
  • Molecular Weight : 285.31 g/mol

The compound features a benzene ring substituted with a sulfanyl group and a nitro group, which are crucial for its biological activity.

The biological activity of 4-(Benzylsulfanyl)-3-nitrobenzoic acid can be attributed to its ability to interact with various biomolecular targets. The nitro group may facilitate electron transfer processes, while the benzylsulfanyl moiety can engage in hydrophobic interactions with target proteins.

Potential Targets

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It could bind to receptors modulating signaling pathways related to inflammation or cancer.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which are essential in mitigating oxidative stress-related damage in cells.

Anti-inflammatory Effects

Preliminary studies suggest that 4-(Benzylsulfanyl)-3-nitrobenzoic acid may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, similar to other nitro-substituted benzoic acids.

Anticancer Potential

The compound's structural characteristics position it as a potential candidate for anticancer drug development. Its mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Table 1: Biological Activity Overview

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits COX enzymes
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

A study conducted on various benzoic acid derivatives indicated that 4-(Benzylsulfanyl)-3-nitrobenzoic acid demonstrated significant cytotoxicity against MOLT-3 leukemia cells. The compound was shown to disrupt cellular proliferation and induce apoptosis, suggesting its potential as a lead compound for further development in cancer therapy .

Toxicity and Safety Profile

Toxicity assessments indicate that compounds related to 4-(Benzylsulfanyl)-3-nitrobenzoic acid generally exhibit low toxicity profiles. Initial screenings suggest minimal hepatotoxicity and mutagenicity, making it a candidate for further pharmacological studies .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological, chemical, and physical properties of 3-nitrobenzoic acid derivatives are heavily influenced by substituents at the 4-position. Below is a comparative analysis (Table 1):

Table 1: Key Structural Analogues of 3-Nitrobenzoic Acid

Compound Name Substituent (Position 4) Molecular Formula Key Properties/Applications References
4-(Benzylsulfanyl)-3-nitrobenzoic acid Benzylsulfanyl (–S–CH₂C₆H₅) C₁₄H₁₁NO₄S Hypothesized: Increased lipophilicity; potential protease inhibition Inferred
4-Chloro-3-nitro-5-sulfamoylbenzoic acid Chloro (–Cl), sulfamoyl (–SO₂NH₂) C₇H₅ClN₂O₆S Antibacterial agent; sulfamoyl group enhances hydrogen bonding
4-(Hydroxyethyl)-3-nitrobenzoic acid Hydroxyethyl (–CH₂CH₂OH) C₉H₉NO₅ Improved water solubility; intermediate in surfactant synthesis
4-(Dimethylamino)-3-nitrobenzoic acid Dimethylamino (–N(CH₃)₂) C₉H₁₀N₂O₄ Electron-donating group; used in dye synthesis
4-(Benzylamino)-3-nitrobenzoic acid Benzylamino (–NH–CH₂C₆H₅) C₁₄H₁₂N₂O₄ Amine functionality may enhance biodegradability via microbial pathways
4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid Sulfonyl (–SO₂–C₆H₃Cl₂) C₁₃H₈Cl₂NO₆S Sulfonyl group improves thermal stability; used in polymer chemistry

Reactivity and Functional Group Impact

  • Electron-Withdrawing Groups (e.g., –NO₂, –SO₂–): The nitro group at position 3 directs electrophilic substitution to the para position, enabling regioselective modifications. Sulfonyl or sulfamoyl groups (as in CAS 328028-09-7) further stabilize the aromatic ring, reducing susceptibility to microbial degradation .
  • Halogen Substituents (e.g., –Cl): Chlorine atoms (e.g., in 4-chloro-3-nitro-5-sulfamoylbenzoic acid) increase molecular weight and steric bulk, impacting pharmacokinetics .

Biodegradability and Environmental Impact

Nitroaromatic compounds are often recalcitrant pollutants. However, substituents like amines (e.g., 4-benzylamino derivatives) may enhance biodegradability. The dioxygenase enzyme MnbAB from Comamonas sp. JS46 selectively degrades 3-nitrobenzoic acid derivatives, with activity influenced by substituent position and electronic effects . For example:

  • Ortho-Substituted Groups: Hydroxy or amino groups at the ortho position reduce MnbAB activity, delaying degradation .
  • Para-Substituted Groups: Benzylsulfanyl or sulfonyl groups likely slow degradation due to steric hindrance and electronic effects .

Computational Insights

coli ParE) . Such data suggest that substituents altering electron density could optimize drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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